2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid
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Overview
Description
2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused arene ring and a furan ring, which are widely found in both natural and synthetic products. They exhibit significant biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone is stirred, followed by the addition of allyl bromide at room temperature . Another method involves the use of palladium-catalyzed reactions, which provide a waste-free approach for the synthesis of functionalized naphthofurans .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and reagents that are readily available and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon (Pd/C), potassium carbonate (K₂CO₃), and triethylamine (Et₃N). Reaction conditions often involve stirring at room temperature or under mild heating .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield naphtho[2,3-b]furan-4,9-diones, which have potential biological relevance .
Scientific Research Applications
2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent and inhibitor of nuclear factor-kappa B (NF-κB) activity . Additionally, its photochromic properties make it valuable in the development of materials that change color upon exposure to light .
Mechanism of Action
The mechanism of action of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit NF-κB activity, which plays a crucial role in regulating immune response and inflammation . The compound’s structure allows it to interact with key proteins and enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid can be compared with other similar compounds, such as 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid and 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid . These compounds share a similar core structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific biological activities and photochromic properties, distinguish it from these related compounds .
Properties
CAS No. |
2070896-40-9 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-14(16)7-11-8-17-13-6-10-4-2-1-3-9(10)5-12(11)13/h1-6,11H,7-8H2,(H,15,16) |
InChI Key |
ZJBCXJFOHGCHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=CC=CC=C3C=C2O1)CC(=O)O |
Origin of Product |
United States |
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